N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3S/c1-2-24-16-14-20-19-13(22(14)6-5-17-16)9-18-15(23)10-8-11(25-21-10)12-4-3-7-26-12/h3-8H,2,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCDMJSEWFVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer, making it a significant target for anti-cancer therapies.
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity. This inhibition prevents the kinase from phosphorylating other proteins, a process that is essential for the transmission of growth and survival signals within the cell. As a result, the compound can effectively halt the proliferation of cancer cells.
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. Most notably, it disrupts the HGF/c-Met signaling pathway , which is involved in cell growth, survival, and migration. By inhibiting this pathway, the compound can prevent the uncontrolled growth and spread of cancer cells.
Result of Action
The result of the compound’s action is a significant reduction in the growth and proliferation of cancer cells. In particular, it has shown excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrazine core linked to an isoxazole moiety and a thiophene ring. The molecular formula is with a molecular weight of 370.4 g/mol.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : This is achieved through cyclization reactions under acidic or basic conditions.
- Alkylation : The ethoxy group is introduced via alkylation using ethyl halides in the presence of a base like potassium carbonate.
- Coupling with Isoxazole and Thiophene : The final product is formed through coupling reactions that incorporate the thiophene and isoxazole components.
Anticancer Properties
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer activities. Specifically, this compound has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical targets in cancer therapy .
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of key apoptotic proteins such as Bcl-2 and p21^WAF-1. For instance:
- Isoxazole (3) : Induces a decrease in Bcl-2 expression while increasing p21^WAF-1 levels.
These effects suggest that the compound may promote apoptosis and cell cycle arrest in malignant cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good antibacterial activity against various strains, indicating potential applications in treating bacterial infections .
The mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : Interaction with specific molecular targets such as enzymes or receptors.
- Enzyme Inhibition : Modulation of enzyme activity leading to altered signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have documented the biological efficacy of this compound:
Q & A
Basic Question: What are the common synthetic strategies for constructing the triazolopyrazine core in this compound?
Answer:
The triazolopyrazine core is typically synthesized via heterocyclization reactions. For example, triazolopyrazine derivatives can be prepared by reacting hydrazine derivatives with diethyl oxalate in tetrahydrofuran (THF) under reflux, followed by cyclization with sulfonyl hydrazides ( ). A specific protocol involves coupling 8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethylamine with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid using EDCI/HOBt in DMF, as described in triazolopyrazine-carboxamide syntheses ( ). Key steps include TLC monitoring and purification via recrystallization or column chromatography .
Basic Question: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of:
- 1H NMR to verify proton environments (e.g., ethoxy, thiophene, and isoxazole protons).
- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- High-performance liquid chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies).
- Elemental analysis (C, H, N, S) to validate stoichiometry ( ). For advanced confirmation, X-ray crystallography (as in ) or mass spectrometry (HRMS) is recommended .
Advanced Question: How can reaction conditions be optimized for scalable synthesis?
Answer:
Optimization can leverage flow chemistry and Design of Experiments (DoE) . For instance, flow reactors improve yield and reproducibility in oxidation or cyclization steps by controlling temperature and residence time ( ). DoE methodologies (e.g., factorial designs) systematically evaluate variables like solvent polarity (DMF vs. dioxane), catalyst loading, and reaction time. Statistical modeling identifies critical parameters, reducing trial-and-error approaches .
Advanced Question: How should researchers resolve contradictions between molecular docking predictions and experimental bioactivity data?
Answer:
Discrepancies may arise from:
- Target flexibility : Docking assumes rigid protein structures; use molecular dynamics simulations to account for conformational changes.
- Solvent effects : Include explicit water molecules in docking models ( used 14-α-demethylase lanosterol (PDB:3LD6) but omitted solvation).
- Experimental validation : Perform dose-response assays (e.g., IC50 determination) and compare with docking scores. If contradictions persist, re-evaluate the binding site hypothesis or test off-target interactions .
Advanced Question: What computational strategies predict the biological targets of this compound?
Answer:
Molecular docking against databases like PDB or ChEMBL identifies potential targets. For example, the triazolopyrazine moiety may inhibit kinases or GPCRs due to its planar structure, while the thiophene-isoxazole group could modulate cytochrome P450 enzymes ( ). Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling. Validate with pharmacophore modeling to assess steric/electronic complementarity ( ).
Advanced Question: What advanced analytical methods resolve structural ambiguities in derivatives?
Answer:
- X-ray crystallography : Resolves absolute configuration and crystal packing effects (e.g., used methanol recrystallization for single-crystal growth).
- 2D NMR (COSY, NOESY) : Assigns proton-proton correlations in crowded spectra (e.g., distinguishing isoxazole and triazolopyrazine protons).
- LC-MS/MS : Detects trace impurities or degradation products during stability studies .
Basic Question: How is initial biological screening performed for this compound?
Answer:
- In vitro assays : Test against panels of enzymes (e.g., kinases, phosphatases) or cell lines (e.g., cancer, microbial). The thiophene-isoxazole group may confer anti-inflammatory activity ( ).
- ADME profiling : Use Caco-2 cells for permeability and liver microsomes for metabolic stability.
- Toxicity screening : Employ zebrafish embryos or HEK293 cells to assess acute toxicity .
Advanced Question: How can heterocyclic modifications enhance target selectivity?
Answer:
- Isoxazole substitution : Replace thiophene with fluorophenyl groups to modulate lipophilicity (logP) and target membrane-bound enzymes ( ).
- Triazolopyrazine functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with aromatic residues in binding pockets ( ).
- Salt formation : Improve solubility via carboxylate salts (e.g., sodium or potassium salts of the carboxamide) as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
